1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole
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Overview
Description
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility properties can be inferred from the properties of thiazole, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s stability can be inferred from the properties of thiazole, which is stable under normal conditions .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole is not well-defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of 2-chloro-1,3-thiazole with a suitable triazole derivative. One common method involves the use of 2-chloro-1,3-thiazol-5-ylmethanol as a starting material, which is then reacted with a triazole derivative under specific conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: This compound has a phenyl group instead of a chloro group, which may affect its biological activity.
1-[(2-(4-chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole: This compound has a chlorophenyl group, which may enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific combination of thiazole and triazole rings, which confer a unique set of biological activities and chemical reactivity .
Properties
IUPAC Name |
2-chloro-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c7-6-9-1-5(12-6)2-11-4-8-3-10-11/h1,3-4H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGUPVACEMQPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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